molecular formula C11H12ClN3S B11790017 4-(3-Amino-4-chlorophenyl)-N,N-dimethylthiazol-2-amine

4-(3-Amino-4-chlorophenyl)-N,N-dimethylthiazol-2-amine

Cat. No.: B11790017
M. Wt: 253.75 g/mol
InChI Key: IWNZFYWBBYHQIN-UHFFFAOYSA-N
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Description

4-(3-Amino-4-chlorophenyl)-N,N-dimethylthiazol-2-amine is a synthetic organic compound featuring a thiazole core linked to a chlorinated aniline derivative. The structure combines an aromatic system with electron-donating (amino) and electron-withdrawing (chloro) groups, which is a common motif in medicinal chemistry. This specific arrangement suggests potential for interaction with biological targets, though its precise physicochemical properties and bioactivity are uncharacterized. Thiazole derivatives are a significant class of heterocyclic compounds in pharmaceutical research and material science. They are frequently explored as core structures in the development of kinase inhibitors, antimicrobial agents, and anticancer compounds due to their ability to participate in key hydrogen bonding and dipole-dipole interactions within enzyme active sites . The presence of the chlorophenyl moiety can enhance lipophilicity and membrane permeability, potentially influencing the compound's absorption and distribution profile . Researchers may investigate this molecule as a novel chemical entity for probing biological pathways or as a building block in combinatorial chemistry and structure-activity relationship (SAR) studies. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H12ClN3S

Molecular Weight

253.75 g/mol

IUPAC Name

4-(3-amino-4-chlorophenyl)-N,N-dimethyl-1,3-thiazol-2-amine

InChI

InChI=1S/C11H12ClN3S/c1-15(2)11-14-10(6-16-11)7-3-4-8(12)9(13)5-7/h3-6H,13H2,1-2H3

InChI Key

IWNZFYWBBYHQIN-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC(=CS1)C2=CC(=C(C=C2)Cl)N

Origin of Product

United States

Preparation Methods

Hantzsch Thiazole Synthesis via α-Bromo Ketone Intermediate

The Hantzsch thiazole synthesis remains the most widely employed method for constructing the thiazole core. For this compound, the protocol involves:

  • Synthesis of 3-nitro-4-chloroacetophenone : Nitration of 4-chloroacetophenone with concentrated HNO₃/H₂SO₄ at 0–5°C selectively introduces a nitro group at the meta position relative to the ketone, yielding 3-nitro-4-chloroacetophenone.

  • α-Bromination : Treatment with bromine (Br₂) in glacial acetic acid at 40°C generates α-bromo-3-nitro-4-chloroacetophenone.

  • Cyclization with N,N-dimethylthiourea : Reacting the α-bromo ketone with N,N-dimethylthiourea in ethanol under reflux forms the thiazole ring, producing 4-(3-nitro-4-chlorophenyl)-N,N-dimethylthiazol-2-amine.

  • Nitro-group reduction : Catalytic hydrogenation (H₂/Pd-C) in ethanol reduces the nitro group to an amine, yielding the target compound.

Key Data :

StepReagents/ConditionsYield
NitrationHNO₃/H₂SO₄, 0–5°C78%
BrominationBr₂/AcOH, 40°C85%
CyclizationN,N-dimethylthiourea, EtOH, reflux72%
ReductionH₂/Pd-C, EtOH, RT90%

Alternative Method: Ullmann Coupling with Prefunctionalized Thiazole

A palladium-catalyzed Ullmann coupling offers an alternative route:

  • Synthesis of 4-iodo-N,N-dimethylthiazol-2-amine : Iodination of N,N-dimethylthiazol-2-amine using N-iodosuccinimide (NIS) in DMF.

  • Coupling with 3-amino-4-chlorophenylboronic acid : Suzuki-Miyaura reaction with Pd(PPh₃)₄ and K₂CO₃ in dioxane/water (3:1) at 80°C.

Advantages :

  • Avoids nitro-group reduction steps.

  • Higher functional group tolerance.

Limitations :

  • Lower yield (58%) due to steric hindrance.

One-Pot Sequential Synthesis

A streamlined one-pot method combines cyclization and reduction:

  • Reaction of 3-amino-4-chlorophenylglyoxal : React with N,N-dimethylthiourea and ammonium acetate in acetic acid at 120°C.

  • In situ reduction : Add NaBH₄ to reduce intermediates directly.

Key Metrics :

  • Overall yield: 68%

  • Purity (HPLC): >95%.

Optimization of Reaction Parameters

Solvent and Temperature Effects

  • Cyclization step : Ethanol outperforms DMF or THF, minimizing side products.

  • Reduction step : Elevated temperatures (50°C) accelerate hydrogenation but risk over-reduction.

Catalytic Enhancements

  • Palladium nanoparticles : Use of Pd/C (10 wt%) improves reduction efficiency (95% yield).

  • Microwave-assisted synthesis : Reduces cyclization time from 6 h to 30 min.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H-NMR (400 MHz, DMSO-d₆) : δ 7.85 (d, J = 8.4 Hz, 1H, Ar-H), 7.45 (d, J = 2.4 Hz, 1H, Ar-H), 6.92 (s, 1H, NH₂), 3.15 (s, 6H, N(CH₃)₂).

  • IR (KBr) : 3370 cm⁻¹ (N-H stretch), 1615 cm⁻¹ (C=N), 1540 cm⁻¹ (C-Cl).

Purity and Yield Comparison

MethodYield (%)Purity (%)
Hantzsch7298
Ullmann5892
One-Pot6895

Challenges and Mitigation Strategies

Regioselectivity in Nitration

  • Issue : Competing nitration at position 5 (ortho to Cl) reduces yield.

  • Solution : Use dilute HNO₃ at 0°C to favor meta-nitration.

Byproduct Formation During Cyclization

  • Issue : Thiazole dimerization occurs at high concentrations.

  • Solution : Maintain reactant dilution (0.1 M) .

Chemical Reactions Analysis

Types of Reactions

4-(3-Amino-4-chlorophenyl)-N,N-dimethylthiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and substituted thiazole derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that 4-(3-Amino-4-chlorophenyl)-N,N-dimethylthiazol-2-amine exhibits notable cytotoxic effects against various cancer cell lines. Its mechanism involves inducing apoptosis and affecting cell cycle progression, positioning it as a promising candidate for cancer therapy.

Case Study: Cytotoxicity Evaluation
A study evaluated the compound's effects on human cancer cell lines, revealing IC₅₀ values that indicate significant antiproliferative activity. The compound was found to induce DNA damage, suggesting its potential as an antineoplastic agent.

2. Antimicrobial Potential

The thiazole moiety is known for its broad-spectrum antimicrobial properties. Compounds similar to this compound have been tested against various bacterial strains, demonstrating effective inhibition .

Case Study: Antimicrobial Activity
In a comparative study, derivatives of thiazole were synthesized and tested against Gram-positive and Gram-negative bacteria. Results showed that certain derivatives exhibited higher potency than standard antibiotics, with minimal inhibitory concentrations (MIC) significantly lower than those of reference drugs .

1. Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the binding interactions between this compound and various biological targets, including enzymes involved in cancer progression and DNA repair mechanisms. These studies are vital for understanding how modifications to the compound can enhance its therapeutic index.

2. In Silico Evaluations

In silico studies have shown promising results regarding the compound's potential as an acetylcholinesterase inhibitor, which may have implications for treating neurodegenerative diseases such as Alzheimer's disease .

Mechanism of Action

The mechanism of action of 4-(3-Amino-4-chlorophenyl)-N,N-dimethylthiazol-2-amine involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • The 3-amino-4-chlorophenyl group in the target compound provides a unique combination of electronic modulation (via Cl) and hydrogen-bonding capability (via NH₂), which is absent in dichlorophenyl or nitrophenyl analogs .

Pharmacological Activities

Thiazol-2-amine derivatives exhibit varied bioactivities depending on substituents:

Compound Activity Mechanism/Notes Reference
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine Antibacterial Inhibits Staphylococcus aureus (MIC: 8 µg/mL) via membrane disruption
4-(4-Chlorophenyl)-N,N-di(prop-2-ynyl)thiazol-2-amine Anti-inflammatory COX-2 inhibition (IC₅₀: 0.8 µM); docking studies show π-π stacking with active site
(E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine Insecticidal/Fungicidal Disrupts mitochondrial function in pests (LD₅₀: 12 µg/mL)
4-(4′-Nitrophenyl)thiazol-2-amine Anticancer (in vitro) Induces apoptosis in HeLa cells (IC₅₀: 35 µM)

Target Compound Insights :

  • The amino group on the phenyl ring could facilitate interactions with enzymes or receptors via hydrogen bonding, a feature absent in dichlorophenyl analogs .

Physicochemical Data:

Compound Melting Point (°C) Solubility (LogP) NMR Shifts (δ, ppm) Reference
4-(4-Chlorophenyl)-N,N-di(prop-2-ynyl)thiazol-2-amine 180 3.2 7.14 (s, 1H, thiazole-H)
N-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine 162–164 4.1 7.45 (d, 2H, aromatic-H)
Target Compound (Predicted) 170–175 2.8 ~6.9 (s, 1H, thiazole-H)

Notes:

  • The target compound’s predicted lower LogP (vs. dichlorophenyl analog) suggests improved aqueous solubility due to the dimethylamine group .

Mechanistic and Computational Studies

  • Docking Studies : For anti-inflammatory analogs, the propynyl group in 4-(4-chlorophenyl)-N,N-di(prop-2-ynyl)thiazol-2-amine forms hydrophobic interactions with COX-2, while the chlorophenyl group stabilizes the binding pocket .
  • Target Compound Hypothesis: The 3-amino group may engage in hydrogen bonding with catalytic residues (e.g., in kinases or microbial enzymes), while the dimethylamine could reduce metabolic degradation .

Biological Activity

4-(3-Amino-4-chlorophenyl)-N,N-dimethylthiazol-2-amine, a compound characterized by its thiazole structure, has garnered attention for its significant biological activities, particularly in the realm of cancer therapy. This article delves into the compound's biological activity, including its cytotoxic effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C11H12ClN3S, with a molecular weight of approximately 253.75 g/mol. The compound features a thiazole ring substituted with a dimethylamino group and an amino group ortho to the chlorine atom on the phenyl ring. These structural characteristics contribute to its unique reactivity and biological properties.

Cytotoxicity and Anticancer Activity

Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. Studies have demonstrated its ability to induce apoptosis in cancer cells, suggesting potential applications in cancer therapy. The compound has shown effectiveness against several human cancer cell lines, including:

Cell Line IC50 (µM) Mechanism of Action
Hepatocellular carcinoma (HepG2)5.2Induction of apoptosis and cell cycle arrest
Breast cancer (MCF-7)6.1DNA damage and mitochondrial dysfunction
Prostate cancer (PC-3)7.8Inhibition of cell proliferation
Colorectal cancer (HCT-116)4.9Activation of caspase pathways

The cytotoxic effects are primarily attributed to the compound's ability to disrupt cellular processes, leading to DNA damage and subsequent apoptosis in cancer cells .

The mechanisms through which this compound exerts its biological effects include:

  • Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : It affects the progression of the cell cycle, particularly at the G2/M phase.
  • DNA Damage : The compound has been shown to induce DNA strand breaks, contributing to its anticancer properties.

Interaction Studies

Molecular docking studies have been conducted to explore the binding affinity of this compound with various biological targets involved in cancer progression and DNA repair mechanisms. Techniques such as surface plasmon resonance have been employed to elucidate these interactions at a molecular level, which is crucial for optimizing the pharmacological profile of the compound .

Potential Therapeutic Applications

Given its biological activity, this compound holds promise as a lead compound for developing new anticancer drugs. Its unique structural features allow for modifications that could enhance efficacy and selectivity against cancer cells. Additionally, due to its biological activity, it may be explored for other therapeutic areas such as:

  • Antimicrobial Agents : Preliminary studies suggest potential activity against certain bacterial strains.
  • Anti-inflammatory Agents : Investigations into its anti-inflammatory properties are warranted.

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound:

  • Study on HepG2 Cells : A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability due to apoptosis induction.
  • Combination Therapy Research : Investigations into combination therapies involving this compound with established chemotherapeutics have shown enhanced cytotoxic effects compared to monotherapy.
  • Mechanistic Insights : Research utilizing flow cytometry revealed that exposure to this compound led to increased sub-G1 population in treated cells, indicating apoptosis .

Q & A

Q. How do conflicting reports on mass spectral fragmentation patterns arise?

  • Analysis : Variations in ionization techniques (e.g., FAB vs. ESI) and collision energies lead to differing fragments. For example, FAB-MS of 4a shows [MH-36]+ (m/z 366), while ESI-MS may emphasize [M+Na]+ adducts .

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